molecular formula C15H12ClN3S B12913030 3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole CAS No. 81518-29-8

3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B12913030
CAS No.: 81518-29-8
M. Wt: 301.8 g/mol
InChI Key: CRFOHGWATXSNIY-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methylthio group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with thiosemicarbazide to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then cyclized in the presence of a suitable catalyst, such as phosphorus oxychloride, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.

    5-(Methylthio)-4-phenyl-4H-1,2,4-triazole: Lacks the chlorophenyl group, which may influence its overall properties.

    3-Phenyl-5-(methylthio)-4H-1,2,4-triazole: Lacks the chlorophenyl group, potentially altering its chemical and biological behavior.

Uniqueness

The presence of both the chlorophenyl and methylthio groups in 3-(2-Chlorophenyl)-5-(methylthio)-4-phenyl-4H-1,2,4-triazole imparts unique chemical properties and potential applications that distinguish it from other similar compounds. These functional groups contribute to its reactivity and potential biological activities, making it a compound of interest in various research fields.

Properties

CAS No.

81518-29-8

Molecular Formula

C15H12ClN3S

Molecular Weight

301.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methylsulfanyl-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C15H12ClN3S/c1-20-15-18-17-14(12-9-5-6-10-13(12)16)19(15)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

CRFOHGWATXSNIY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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